N-(2,3-dichlorophenyl)-2-ethylbutanamide
Description
N-(2,3-Dichlorophenyl)-2-ethylbutanamide is an amide derivative featuring a 2,3-dichlorophenyl group attached to a butanamide backbone with a 2-ethyl substituent.
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-10-7-5-6-9(13)11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
FRVKIIPNBFALJL-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Halogenation Patterns :
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Replacing chlorine with fluorine reduces steric bulk and alters hydrogen bonding. Fluorine’s electron-withdrawing nature enhances dipole interactions but may reduce lipophilicity compared to dichlorophenyl analogs .
- 2-Chloro-N-(2,3-dichlorophenyl)benzamide (): The 2,3-dichloro substitution promotes planar molecular conformations and intra-/intermolecular N–H⋯O hydrogen bonds, influencing crystal packing and solubility .
Alkyl Chain Variations in Butanamide Derivatives
Bioactive Analogues with Dichlorophenyl Moieties
- Quinoline-3-carboxamides (): Compounds like N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides exhibit antimicrobial activity, suggesting the dichlorophenyl group enhances interactions with microbial targets .
- Piperazine-linked Dichlorophenyl Derivatives (): Structural analogs with piperazine cores show selectivity for dopamine D3 receptors, highlighting the role of dichlorophenyl in modulating receptor affinity .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogues
Hydrogen Bonding and Crystallography
- 23DCPCA (): Forms chains via N–H⋯O bonds, similar to other dichlorophenyl acetamides. This contrasts with N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , which adopts a near-planar conformation due to π-conjugation .
- N-(2,3-Difluorophenyl)-2-fluorobenzamide : Fluorine substituents create weaker hydrogen bonds compared to chlorine, affecting solubility and crystal lattice stability .
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